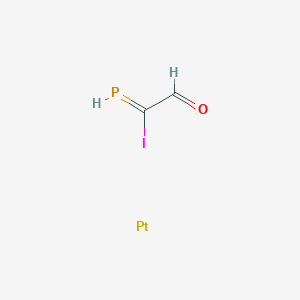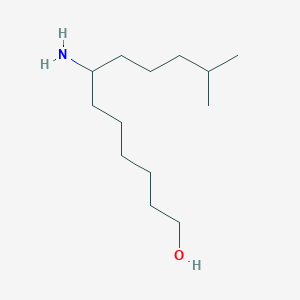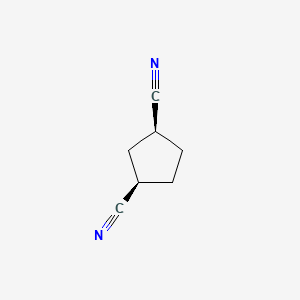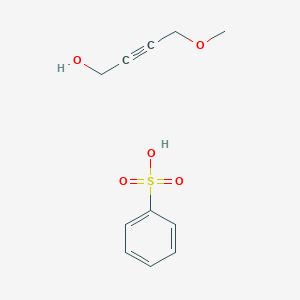
5-Hexyl-3-pentylideneoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-pentylideneoxolan-2-one is an organic compound with the molecular formula C14H26O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by a hexyl group attached to the third carbon and a pentylidene group attached to the second carbon of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-pentylideneoxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl bromide with pentylidene oxirane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-pentylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The hexyl and pentylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and substituted oxolanes with various functional groups .
Scientific Research Applications
5-Hexyl-3-pentylideneoxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-pentylideneoxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-2-pentylideneoxolan-3-one
- 5-Hexyl-3-pentylideneoxane-2-one
- 5-Hexyl-3-pentylideneoxolan-4-one
Uniqueness
5-Hexyl-3-pentylideneoxolan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62527-70-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
5-hexyl-3-pentylideneoxolan-2-one |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-9-11-14-12-13(15(16)17-14)10-8-6-4-2/h10,14H,3-9,11-12H2,1-2H3 |
InChI Key |
COGJQABKKHWPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=CCCCC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol](/img/structure/B14521765.png)







![Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate](/img/structure/B14521814.png)
